1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 2: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability .
- Position 3: A 4-methylphenyl substituent, contributing to hydrophobic interactions in biological systems .
- Position 5: A methyl group, optimizing steric and electronic properties .
- Position 7: An azepane ring, a seven-membered amine heterocycle that may improve solubility and binding affinity compared to smaller amines .
Its molecular formula is C₂₃H₂₄F₃N₅, with a molar mass of 433.48 g/mol (exact structure inferred from analogs in ). The compound is likely synthesized via nucleophilic substitution or cross-coupling reactions, as seen in related pyrazolo[1,5-a]pyrimidines .
Properties
Molecular Formula |
C21H23F3N4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
7-(azepan-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H23F3N4/c1-14-7-9-16(10-8-14)18-19(21(22,23)24)26-28-17(13-15(2)25-20(18)28)27-11-5-3-4-6-12-27/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
UPHQDDWFRURCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane typically involves a multistep process. One common method includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the reaction of hydrazine hydrate with a β-diketone to form a pyrazole intermediate. The intermediate then reacts with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce the methyl, trifluoromethyl, and phenyl groups at specific positions.
Azepane Ring Formation: The final step involves the cyclization of the intermediate compound with an appropriate reagent to form the azepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impacts
The activity and properties of pyrazolo[1,5-a]pyrimidines are highly substituent-dependent. Below is a comparative analysis:
Data Tables
Table 1: Physical and Chemical Properties
| Property | Target Compound | 5-(4-Fluorophenyl)-2-methyl-7-CF₃ Analog | MK74 |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₄F₃N₅ | C₁₄H₉F₄N₃ | C₂₉H₂₀F₆N₃O₂ |
| Molar Mass (g/mol) | 433.48 | 295.23 | 580.49 |
| Key Substituents | 7-Azepane, 3-(4-MePh) | 7-CF₃, 5-(4-FPh) | 3,5-Bis(CF₃)Ph, 4-MeOPh |
| Likely LogP | ~3.5 (estimated) | ~4.2 | ~5.1 |
Discussion of Key Findings
Biological Activity
1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure incorporates a trifluoromethyl group, which is known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H19F3N4
- Molecular Weight : 360.4 g/mol
- IUPAC Name : 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
- Receptor Modulation : It may bind to various receptors, altering their activity and leading to downstream effects that can influence cellular functions such as apoptosis and cell proliferation.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating stronger activity than standard chemotherapeutics like cisplatin .
- Mechanism : It triggers apoptosis through the activation of caspases (caspase 9, 8, and 3/7) and modulates key proteins involved in apoptosis pathways such as p53 and Bax .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties:
- Cytokine Inhibition : It may reduce the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
- Comparison with Other Compounds : Similar compounds have shown potent anti-inflammatory effects with IC50 values comparable to established anti-inflammatory drugs .
Case Study 1: Anti-Cancer Efficacy
A study investigated the efficacy of this compound in a series of breast cancer models. The results indicated that treatment with the compound led to a significant reduction in tumor size and increased survival rates in animal models compared to controls .
Case Study 2: Inflammatory Disease Model
In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory conditions .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane | Structure | Anti-cancer, Anti-inflammatory | < 0.25 µM (cancer) |
| Cisplatin | Cisplatin | Anti-cancer | 0.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
